molecular formula C10H14N4O2S B2834286 N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanesulfonamide CAS No. 866131-73-9

N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanesulfonamide

Cat. No.: B2834286
CAS No.: 866131-73-9
M. Wt: 254.31
InChI Key: CMMYGLTVCGHZMN-UHFFFAOYSA-N
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Description

N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanesulfonamide is a heterocyclic compound belonging to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with various substituents that enhance its chemical properties and potential applications. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanesulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit kinase activity, which is crucial for cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanesulfonamide is unique due to its specific substituents, which confer distinct chemical properties and potential therapeutic applications. Its ability to inhibit specific enzymes and receptors makes it a valuable compound in medicinal chemistry and pharmaceutical research .

Biological Activity

N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the synthesis, structure-activity relationships (SAR), and biological effects of this compound based on diverse research findings.

The molecular formula for this compound is C13H16N4O2SC_{13}H_{16}N_{4}O_{2}S, with a molecular weight of approximately 288.36 g/mol. The compound features a pyrazolo-pyridine core structure that is known for diverse pharmacological properties.

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit significant biological activities:

1. Antitumor Activity

  • Pyrazole derivatives are recognized for their inhibitory effects on various cancer-related targets. Compounds similar to this compound have shown promising results against BRAF(V600E) and EGFR pathways, which are crucial in many cancers .
  • In vitro studies demonstrated that related compounds can inhibit cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia) .

2. Anti-inflammatory Effects

  • The anti-inflammatory properties of pyrazole derivatives have been attributed to their ability to inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators. This makes them potential candidates for treating inflammatory diseases .

3. Antibacterial and Antifungal Activities

  • Some studies have highlighted the antibacterial and antifungal properties of pyrazole derivatives. For instance, compounds similar to this compound have shown effectiveness against various pathogens in vitro .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives often correlates with their structural features. Key factors influencing activity include:

  • Substituent Positioning : The positioning of methyl groups on the pyrazole ring can significantly affect potency.
  • Functional Groups : The presence of sulfonamide groups enhances solubility and bioavailability .
  • Core Structure : The specific arrangement of the pyrazolo-pyridine core is crucial for interaction with biological targets.

Case Studies

Several studies provide insights into the biological activity of similar compounds:

StudyCompoundFindings
Umesha et al. (2009)5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole)Demonstrated significant antibacterial activity against multiple strains .
PMC6982861 (2020)New pyrazolo[4,3-e][1,2,4]triazine derivativesShowed anticancer activity against MCF-7 and K-562 cell lines with IC50 values indicating strong inhibitory effects .
Hamidian et al. (2013)Novel azo compoundsReported potent inhibition against tyrosinase with IC50 values comparable to standard inhibitors .

Properties

IUPAC Name

N-(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2S/c1-6-5-7(2)11-10-8(6)9(12-14(10)3)13-17(4,15)16/h5H,1-4H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMYGLTVCGHZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=NN2C)NS(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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